molecular formula C10H12ClN5 B1671975 1-(4-Methylquinazolin-2-yl)guanidine hydrochloride CAS No. 5361-15-9

1-(4-Methylquinazolin-2-yl)guanidine hydrochloride

Cat. No. B1671975
CAS RN: 5361-15-9
M. Wt: 237.69 g/mol
InChI Key: VNPZWQRWOHFAPD-UHFFFAOYSA-N
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Description

1-(4-Methylquinazolin-2-yl)guanidine hydrochloride is a compound with the PubChem CID: 12253739 . It is also known as GMQ hydrochloride .


Molecular Structure Analysis

The molecular formula of 1-(4-Methylquinazolin-2-yl)guanidine hydrochloride is C10H12ClN5 . The molecular weight is 237.69 g/mol . The InChI string is InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H . The canonical SMILES is CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl .


Physical And Chemical Properties Analysis

The physical form of 1-(4-Methylquinazolin-2-yl)guanidine hydrochloride is solid . Its melting point is between 240 - 243 degrees Celsius .

Scientific Research Applications

Modulation of GABA-A Receptors

GMQ has been studied for its effects on ion channels, specifically its modulation of the GABA-A ρ1 receptor. GMQ antagonizes the human GABA-A ρ1 receptors, which are a subtype of the GABA-A receptor family. These findings suggest that GMQ and similar compounds could be useful in studying the pharmacology of GABA-A receptors and potentially in developing new therapeutic agents for neurological disorders (Snell & Gonzales, 2015).

Gastric Acid Secretion

Research has indicated that GMQ can decrease basal and stimulated gastric acid secretion in rats. This effect is attributed to its anti H2-histamine activity, suggesting a potential therapeutic application of GMQ in conditions involving excessive gastric acid secretion (Pinelli, Trivulzio, Pojaga, & Rossoni, 1996).

Adrenergic Blocking Effects

GMQ's structural analogs have been synthesized and shown to decrease blood pressure in anesthetized rats, acting as antagonists of the pressor response to norepinephrine. This suggests a role for GMQ and its analogs in hypertension research and therapy (Grosso, Nichols, Nichols, & Yim, 1980).

Anticancer Potential

The synthesis and heterocyclization of GMQ derivatives have been explored for the development of new anticancer agents. Compounds derived from GMQ have shown promise as scaffolds for anticancer drug development, indicating the compound's utility in medicinal chemistry research (Dolzhenko, Foo, Tan, Dolzhenko, Chiu, & Chui, 2009).

Safety And Hazards

The safety information available indicates that 1-(4-Methylquinazolin-2-yl)guanidine hydrochloride has the signal word 'Warning’ . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .

properties

IUPAC Name

2-(4-methylquinazolin-2-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZWQRWOHFAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylquinazolin-2-yl)guanidine hydrochloride

CAS RN

5361-15-9
Record name 2-GUANIDINO-4-METHYLQUINAZOLINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylquinazolin-2-yl)guanidine hydrochloride
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1-(4-Methylquinazolin-2-yl)guanidine hydrochloride
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Citations

For This Compound
1
Citations
T Besson, E Lingueglia, M Salinas - Neuropharmacology, 2017 - Elsevier
Acid-Sensing Ion Channels (ASICs) are cation channels activated by extracellular acidification that emerge as potential pharmacological targets in pain and other neurological disorders…
Number of citations: 25 www.sciencedirect.com

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